molecular formula C15H16N2O4 B13554723 3-(5-Benzyl-2-oxooxazolidin-3-yl)piperidine-2,6-dione

3-(5-Benzyl-2-oxooxazolidin-3-yl)piperidine-2,6-dione

Cat. No.: B13554723
M. Wt: 288.30 g/mol
InChI Key: BEHJRJNTYMVZBA-UHFFFAOYSA-N
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Description

3-(5-Benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-2,6-dione is a heterocyclic compound that features both an oxazolidinone and a piperidine-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach includes the treatment of N-substituted glycidylcarbamates with triazabicyclodecene catalysis, which facilitates the formation of the oxazolidinone ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as the use of high-yield cyclization reactions and efficient purification techniques, are likely employed.

Chemical Reactions Analysis

Types of Reactions

3-(5-Benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine compounds for cyclization, triazabicyclodecene for catalysis, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

3-(5-Benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as bacterial ribosomes, which can inhibit protein synthesis. The oxazolidinone ring is known to bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-2,6-dione is unique due to its combined oxazolidinone and piperidine-dione structure, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

3-(5-benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-2,6-dione

InChI

InChI=1S/C15H16N2O4/c18-13-7-6-12(14(19)16-13)17-9-11(21-15(17)20)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,16,18,19)

InChI Key

BEHJRJNTYMVZBA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC(OC2=O)CC3=CC=CC=C3

Origin of Product

United States

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